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Compound of Interest

Compound Name: 2-(2-Methylbenzyl)azepane
CAS No.: 383129-31-5
Cat. No.: B1275709
Get Quote
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Executive Summary

Azepane (hexamethyleneimine), a seven-membered saturated nitrogen heterocycle,
represents a critical "privileged structure" in modern drug discovery. While it offers distinct
physicochemical advantages over its six-membered analog (piperidine)—specifically regarding
conformational flexibility and lipophilicity modulation—it introduces a unique set of toxicological
liabilities.

This guide provides a dual-layer safety analysis:
» Occupational Safety: Handling the raw azepane reagent (a corrosive, flammable liquid).

 Structural Toxicology: Mitigating the risks of hERG inhibition, phospholipidosis, and metabolic
bioactivation in azepane-containing drug candidates.

Part 1: Chemical Nature & Structural Toxicology
The Azepane vs. Piperidine Paradigm
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In medicinal chemistry, the transition from a piperidine (6-membered) to an azepane (7-
membered) ring is rarely arbitrary. It is a strategic move to alter the vector of substituents or
modulate basicity. However, this expansion alters the safety profile significantly.
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Metabolic Bioactivation Pathways

A critical safety concern for azepane derivatives is the formation of reactive metabolites. Unlike
stable metabolites, these intermediates can covalently bind to cellular proteins, leading to
idiosyncratic drug-induced liver injury (IDILI).[1]

The primary mechanism involves CYP450-mediated oxidation at the

-carbon, generating an unstable carbinolamine, which can dehydrate to a reactive iminium ion
or undergo ring-opening to form an aldehyde.
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Figure 1. Metabolic bioactivation pathway of azepane rings leading to reactive iminium species
or ring-opened aldehydes.

Part 2: Safety Data Sheet (SDS) Framework

Note: This section applies to Hexamethyleneimine (CAS: 111-49-9), the parent building block.
[2][3] Derivatives will have varying properties, but the parent compound requires strict handling
protocols.

GHS Classification & Hazard Identification

The parent azepane is a volatile, high-energy amine. It is far more hazardous than typical
laboratory solvents.

Hazard Class Category Signal Word Hazard Statement
H225: Highly

Flammable Liquid 2 DANGER flammable liquid and
vapor.[4]
H300: Fatal if

Acute Toxicity 2 (Oral), 3 (Inhal) DANGER swallowed.[4] H331:

Toxic if inhaled.[4]

H314: Causes severe
Skin Corr./lrrit. 1B DANGER skin burns and eye
damage.[3][4]

Emergency Response Protocols
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Inhalation (Code Blue Scenario)

e Mechanism: Vapors are heavier than air and highly corrosive to mucous membranes.

o Action: Immediate removal to fresh air. Do not use mouth-to-mouth resuscitation if the
patient ingested or inhaled the substance; use a pocket mask equipped with a one-way
valve.

e Medical: Administer 100% humidified oxygen. Monitor for delayed pulmonary edema (up to
48 hours).

Skin Contact (Corrosive Injury)

e Action: Immediate drenching. Do not attempt to neutralize with acid/base.

» Protocol: Wash with soap and water for at least 15 minutes. Pay attention to skin folds.[4]
Azepane penetrates skin rapidly; systemic toxicity may follow the chemical burn.

Fire Fighting
e Flash Point: 13°C (55°F).
e Incompatibility: Reacts violently with oxidizing agents and acids.

o Extinguishing Media: Alcohol-resistant foam or Dry Chemical.[3][5] Do not use a solid water
stream, as it may scatter the flammable liquid.

Part 3: Toxicological Profiling Protocols
(Derivatives)

For researchers developing azepane-based drugs, the following assays are mandatory to de-
risk the scaffold.

Protocol A: hERG Inhibition (Thallium Flux Assay)

Azepane derivatives are prone to blocking the hERG potassium channel due to the protonated
nitrogen mimicking the potassium ion.

Objective: High-throughput estimation of QT prolongation risk.
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e Cell Line: HEK293 cells stably expressing hERG channels.
e Dye Loading: Load cells with Thallos-sensitive dye (2 uM) for 45 mins at 37°C.
e Compound Dosing:
o Prepare 10-point concentration-response curves (0.01 uM to 30 puM).
o Include Dofetilide (positive control, ICso ~10 nM) and DMSO (negative control).
o Stimulation: Add Thallium (Tl+) buffer + High Potassium stimulus.

o Readout: Measure fluorescence intensity (ExXEm: 490/515 nm) on a FLIPR or similar plate
reader.

e Analysis: Calculate ICso.
o Pass: ICso > 10 pM.
o Flag: 1 pM < ICso0 < 10 pM.

o Fail: ICs0 <1 pM.[6]

Protocol B: Phospholipidosis Screening (HCS)

Due to the high pKa (~11), azepanes are Cationic Amphiphilic Drugs (CADs). They become
protonated in the acidic lysosome (pH 4.5), get trapped, and inhibit phospholipases, causing
lipid accumulation (foam cells).

Objective: Detect lysosomal accumulation of phospholipids.

e Cell Line: HepG2 or Primary Human Hepatocytes.

e Incubation: Treat cells with compound (10 uM and 50 uM) for 24 hours.
e Staining:

o HCS LipidTOX™ Red: Stains accumulated phospholipids.
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o Hoechst 33342: Nuclear counterstain.

e Imaging: High-Content Screening (Confocal microscopy).
» Quantification: Measure average cytoplasmic intensity of LipidTOX per cell.

» Validation: Compare against Amiodarone (Positive Control).

Protocol C: Reactive Metabolite Trapping (GSH)

To detect the formation of the reactive iminium ion described in Section 1.2.

Incubation System: Human Liver Microsomes (HLM) (1 mg/mL protein).

Cofactors: NADPH (regenerating system) + Glutathione (GSH) (5 mM) or Potassium
Cyanide (KCN) (1 mM) for hard electrophiles.

Reaction: Incubate at 37°C for 60 minutes.

Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.

Search: Look for [M + GSH + H]+ adducts (Mass shift: +307 Da) or [M + CN + H]+ adducts.

Part 4: Risk Mitigation & Decision Logic

The following workflow illustrates the decision logic for advancing an azepane derivative.
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Figure 2: Integrated safety screening workflow for azepane-based drug discovery.

Structural Modification Strategies

If an azepane derivative fails the assays above, apply these medicinal chemistry strategies:
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e Reduce Basicity: Add an electron-withdrawing group (e.g., fluorine) to the ring or adjacent to
the nitrogen to lower pKa below 9.0. This reduces lysosomal trapping (DIPL) and hERG
affinity.

» Block Metabolic Soft Spots: Substitute the

-carbon with a methyl group or gem-dimethyl to prevent CYP-mediated oxidation and ring
opening.

e Reduce Lipophilicity: Introduce polar heteroatoms (Oxygen) into the side chains to lower
LogP, directly correlating with reduced hERG blockade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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